rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Properties
CAS No. |
2694063-17-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core and the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Uniqueness
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific bicyclic structure and the presence of the 3-methylphenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
